N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a complex organic compound classified under the category of pyrazolo[3,4-d]pyrimidine derivatives. Its IUPAC name reflects its intricate structure, which includes multiple functional groups and aromatic systems. The compound's molecular formula is , and it has a molecular weight of approximately 441.5 g/mol .
The primary source of information on this compound can be found in chemical databases such as PubChem and ChemSpider, which provide detailed chemical data and references for further exploration of its properties and applications.
The synthesis of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide involves several key steps that typically include:
The precise methods may vary based on the availability of reagents and desired purity levels.
The molecular structure of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide can be represented using various structural formulas:
O=C(NCCn1ncc2c(=O)n(Cc3ccccc3F)cnc21)c1ccc2ccccc2c1
YJVOMPCPXVGYBV-UHFFFAOYSA-N
These representations help in understanding the spatial arrangement of atoms within the molecule, critical for predicting its reactivity and interactions with biological targets .
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is expected to undergo various chemical reactions typical for compounds with similar structures:
These reactions are crucial for exploring its potential modifications for enhanced biological activity or selectivity.
The mechanism of action for N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is not fully elucidated in the literature but may involve:
Experimental studies are necessary to confirm these mechanisms and establish a pharmacological profile.
The physical and chemical properties of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide include:
These properties are essential for determining the compound's behavior in various environments and its suitability for different applications.
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide has potential applications in:
Further research is needed to explore these applications fully and validate their effectiveness in real-world scenarios.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7